molecular formula C24H24N2O4 B195500 Abecarnil CAS No. 111841-85-1

Abecarnil

カタログ番号: B195500
CAS番号: 111841-85-1
分子量: 404.5 g/mol
InChIキー: RLFKILXOLJVUNF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context and Development of Abecarnil as a β-Carboline Derivative

This compound, also known by its developmental code name ZK-112,119, belongs to the β-carboline family of compounds. wikipedia.org β-Carbolines are a class of naturally occurring and synthetic indole alkaloids characterized by a tricyclic pyrido[3,4-b]indole structure. sci-hub.se The unique structural features of β-carboline alkaloids facilitate interactions with various enzymes and protein receptor targets, contributing to their diverse neuropharmacological properties. sci-hub.se this compound was originally developed as an anti-anxiety drug. wikipedia.org Its development as a β-carboline derivative acting at benzodiazepine receptors highlights a research avenue exploring novel structures for modulating the GABAᴀ system. researchgate.net

This compound's Classification as a Non-Benzodiazepine Benzodiazepine Receptor Ligand

This compound is classified as a non-benzodiazepine benzodiazepine receptor ligand. wikipedia.org This classification indicates that while it interacts with the same binding site on the GABAᴀ receptor as benzodiazepines, its chemical structure is different. wikipedia.orgontosight.ai Specifically, this compound functions as a positive allosteric modulator of the GABAᴀ receptor, acting as a ligand or a partial agonist at the benzodiazepine (BZ) receptor site. ontosight.aiinvivochem.commedchemexpress.com This mechanism is similar to that of benzodiazepines, which also act at the benzodiazepine site to enhance GABAergic neurotransmission. ontosight.ainih.gov However, this compound is designed to have a more selective effect compared to traditional benzodiazepines. ontosight.ai

Overview of this compound's Unique Preclinical Pharmacological Profile

Preclinical studies have characterized this compound's pharmacological profile, demonstrating primarily anxiolytic effects with comparatively fewer sedative or muscle relaxant properties than nonselective full agonist benzodiazepine acting drugs. wikipedia.org It has also been shown not to significantly potentiate the effects of alcohol. wikipedia.org

Research indicates that this compound binds with high affinity to benzodiazepine receptors. researchgate.netresearchgate.net Studies comparing this compound to diazepam (DZP), a classic benzodiazepine, have shown that this compound can have a 3–6 times greater affinity for forebrain BZ receptors in rats. invivochem.commedchemexpress.com this compound inhibits the binding of the benzodiazepine [³H]lormetazepam to rat cerebral cortex membranes with an IC₅₀ of 0.82 nM. medchemexpress.com

This compound has demonstrated potent anxiolytic and anticonvulsant properties in various animal models. researchgate.netinvivochem.commedchemexpress.comresearchgate.netnih.govresearchgate.net For instance, it is reported to be 2-10 times more powerful than diazepam in most tests of anxiolytic activity in rodents. invivochem.com It has shown efficacy against sound-induced convulsions in DBA/2 mice, air blast-induced generalized seizures in gerbils, and myoclonus in baboons. invivochem.com this compound dose-dependently decreases epileptic activity in rats. invivochem.com In dogs, this compound was about half as potent as diazepam in increasing the pentylenetetrazol seizure threshold after intravenous administration of single doses. nih.gov Unlike diazepam, anticonvulsant doses of this compound in dogs typically did not cause ataxia. nih.gov Chronic administration of this compound in dogs led to a marked increase in anticonvulsant efficacy during the initial weeks of treatment. nih.gov

Preclinical findings also suggest that this compound, as a partial agonist, may have fewer issues with tolerance and withdrawal compared to nonselective full agonist benzodiazepine acting drugs. wikipedia.orgresearchgate.net Studies in mice have indicated that this compound does not exhibit anticonvulsant tolerance or withdrawal effects. ucdavis.edu

The interaction of this compound with different GABAᴀ receptor subtypes contributes to its unique profile. The benzodiazepine binding site is located between the alpha and gamma subunits of the GABAᴀ receptor. dovepress.com Different GABAᴀ receptor subtypes, defined by their subunit composition (e.g., α1, α2, α3, α5), are associated with distinct pharmacological effects. nih.govresearchgate.netdovepress.comworldonline.fr While classic benzodiazepines bind to receptors containing α1, α2, α3, and α5 subunits, research suggests that the anxiolytic effects are primarily mediated by α2 and/or α3-containing receptors, while sedation is linked to α1-containing receptors. nih.govdovepress.com this compound has been described as a relatively subtype-selective drug. wikipedia.org Some sources indicate that this compound is a non-selective GABAᴀ agonist that stimulates α1, α2, α3, and α5-subunit containing GABAᴀ receptors equally. wikipedia.org However, other research suggests that this compound displays different affinity for BZ receptors in different brain regions, implying some degree of subtype selectivity. worldonline.fr For example, studies on the inhibition of [³H]flumazenil binding to native BZ receptor subtypes showed that this compound was more potent in displacing binding in membranes from rat cerebellum (enriched in GABAᴀα1 receptors) than from spinal cord (containing GABAᴀα2, α3, and α5 sites), indicating some selectivity for the GABAᴀα1 receptor subtype. worldonline.fr this compound has high affinity (IC₅₀ = 1.4 nM) for the GABAᴀα1 receptor subtype, although it is only moderately selective compared to some other compounds. worldonline.fr

Preclinical studies using the differential reinforcement of low rate (DRL) schedule in rats, a model sensitive to anxiolytic effects, showed that this compound was more potent than diazepam and lorazepam, producing similar changes in performance. nih.gov This suggests its efficacy in models of anxiety. nih.gov

特性

IUPAC Name

propan-2-yl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-15(2)30-24(27)23-19(14-28-3)22-18-11-17(29-13-16-7-5-4-6-8-16)9-10-20(18)26-21(22)12-25-23/h4-12,15,26H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFKILXOLJVUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149745
Record name Abecarnil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111841-85-1
Record name Abecarnil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111841-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abecarnil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111841851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abecarnil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABECARNIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZM1PNJ3JL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Mechanism of Action at Gaba a Receptors

Abecarnil as a Partial Agonist at the Benzodiazepine Recognition Site of GABA(A) Receptors

This compound functions as a partial agonist at the benzodiazepine (BZ) recognition site of the GABA(A) receptor. wikipedia.orgmedchemexpress.com This site is distinct from the primary binding site for GABA, located at the interface between α and γ subunits of α- and γ-subunit containing GABA(A) receptors. acnp.orgwikipedia.org While traditional benzodiazepines often act as full agonists at this site, this compound's partial agonism suggests it may produce a less pronounced maximal effect compared to full agonists. researchgate.netnih.gov Studies have indicated that the intrinsic activity of this compound can vary depending on the specific subunit composition of the GABA(A) receptor, particularly the type of alpha subunit present. nih.gov For instance, this compound has been shown to potentiate GABA responses to a similar degree as flunitrazepam (a full agonist) at α3β2γ2 receptor combinations but shows reduced potentiation at α5β2γ2 combinations. nih.gov

Allosteric Modulation of GABA(A) Receptor Function by this compound

This compound acts as a positive allosteric modulator of the GABA(A) receptor. medchemexpress.commedchemexpress.com This means it binds to a site distinct from the GABA binding site and enhances the effects of GABA when GABA is also bound to the receptor. acs.orgwikipedia.org This allosteric modulation leads to an increase in the frequency of chloride channel opening, thereby augmenting the inhibitory effects of GABA. acnp.org

A key aspect of this compound's mechanism is its ability to potentiate GABA-induced chloride currents. By binding to the benzodiazepine site, this compound increases the efficiency of GABA binding and activation of the receptor, leading to a greater influx of chloride ions into the neuron. acs.orgnih.gov Research in isolated cerebellar Purkinje cells demonstrated that this compound potentiated GABA-induced chloride currents, showing similar efficacy to diazepam (DZP) but with greater potency. nih.govcapes.gov.br

Here is a comparison of the maximal potentiation of GABA-induced chloride currents by this compound and Diazepam:

CompoundMaximal Potentiation of GABA-Induced Chloride Currents (%)Reference
This compound241 nih.govcapes.gov.br
Diazepam217 nih.gov

Studies investigating the kinetics of this compound's modulation of GABA(A) receptors have revealed differences compared to traditional benzodiazepines like diazepam. While diazepam's effect is typically fast and reversible, this compound's potentiation of GABA responses can develop gradually, even after the cessation of application. nih.gov This slower kinetic profile and prolonged effect may be related to the compound's potential to accumulate in the lipid membrane, leading to a sustained presence at the benzodiazepine binding site. nih.gov The degree of potentiation by this compound has been shown to be dependent on both its concentration and the duration of exposure. nih.gov

Potentiation of GABA-Induced Chloride Currents

Receptor Binding Characteristics of this compound

This compound exhibits high affinity for central benzodiazepine receptors. researchgate.netnih.gov Its binding characteristics have been investigated through radioligand binding studies, providing insights into its interaction with the GABA(A) receptor complex.

This compound effectively inhibits the binding of the radioligand [3H]Lormetazepam to rat cerebral cortex membranes. medchemexpress.comresearchgate.netnih.govmedchemexpress.com Lormetazepam is a benzodiazepine derivative that binds to the benzodiazepine recognition site of the GABA(A) receptor. wikipedia.orgmims.com The inhibition of [3H]Lormetazepam binding by this compound indicates that this compound competes for the same binding site. researchgate.netnih.gov this compound has shown a lower IC50 value (inhibitory concentration 50%) compared to diazepam in inhibiting [3H]Lormetazepam binding, suggesting a higher affinity for the binding site. medchemexpress.comresearchgate.netnih.gov The presence of GABA has been shown to enhance the ability of this compound to displace [3H]Lormetazepam, further supporting its allosteric modulation of the receptor. researchgate.netnih.gov

Here is a comparison of the IC50 values for the inhibition of [3H]Lormetazepam binding:

CompoundIC50 for [3H]Lormetazepam Binding (nM)Reference
This compound0.82 medchemexpress.comresearchgate.netnih.gov
Diazepam56 researchgate.netnih.gov

The enhancement of [3H]Lormetazepam displacement by the presence of GABA is shown below:

CompoundFold Enhancement of [3H]Lormetazepam Displacement by GABAReference
This compound1.24 researchgate.netnih.gov
Diazepam2.8 researchgate.netnih.gov

This compound has also been shown to enhance the binding of [35S]t-Butylbicyclophosphorothionate ([35S]TBPS) to rat cortical membranes. medchemexpress.comresearchgate.netnih.govinvivochem.com TBPS is a convulsant that acts as a GABA(A) receptor antagonist and binds to a site associated with the chloride channel pore. wikipedia.orgwikipedia.orgnih.govgoogle.com Enhancement of [35S]TBPS binding by this compound is consistent with its positive allosteric modulatory action, where binding to the benzodiazepine site influences other sites on the receptor complex, including those near the chloride channel. researchgate.netnih.gov Studies have indicated that this compound is equally effective as diazepam in enhancing [35S]t-butylbicyclophosphorothionate binding to rat cortical membranes. researchgate.netnih.gov

Comparative Affinities for Forebrain Benzodiazepine Receptors

Research has demonstrated that this compound exhibits a high affinity for central benzodiazepine receptors, particularly in the cerebral cortex and forebrain. wikidata.orgnih.gov In vitro studies comparing this compound and diazepam have shown that this compound is more potent in displacing the binding of radiolabeled benzodiazepine ligands. For instance, this compound inhibited the binding of [³H]lormetazepam to rat cerebral cortex membranes with a lower IC₅₀ value compared to diazepam. wikidata.orgnih.gov

The presence of GABA has been shown to enhance the binding of benzodiazepine site ligands, including this compound and diazepam, although the extent of this enhancement can differ between compounds. nih.gov In vivo studies have also indicated that this compound possesses a higher affinity for forebrain benzodiazepine receptors than diazepam, with reported affinity ratios suggesting this compound's affinity is several times greater. wikidata.orgnih.gov

Table 1: Comparative Affinity for Benzodiazepine Receptors

CompoundIC₅₀ ([³H]Lormetazepam binding to rat cortical membranes)In vivo Affinity (Forebrain BZ receptors vs. Diazepam)
This compound0.82 nM wikidata.orgnih.gov3- to 6-fold higher wikidata.orgnih.gov
Diazepam56 nM nih.gov1x (reference)

GABA(A) Receptor Subtype Selectivity and Functional Implications

The heterogeneity of GABA(A) receptors, arising from the assembly of different subunit combinations, contributes to their diverse pharmacological profiles and functional roles. nih.govnih.gov The benzodiazepine binding site is typically located between an alpha (α) and a gamma (γ) subunit. nih.gov Different alpha subunits (e.g., α1, α2, α3, α5) are associated with distinct pharmacological and behavioral effects. fishersci.canih.govnih.govlabsolu.ca

Differential Agonism at Alpha Subunit-Containing GABA(A) Receptor Subtypes (e.g., α1, α2, α3, α5)

This compound is generally characterized as a partial agonist at the benzodiazepine site of GABA(A) receptors. wikipedia.orgfishersci.cawikidata.org This contrasts with full agonists like diazepam, which maximally enhance GABAergic currents. google.com While some sources classify this compound as a nonselective partial agonist interacting with α1, α2, α3, and α5 subtypes fishersci.canih.gov, other research suggests a degree of subtype selectivity. This compound has been described as having high affinity and potentially full agonist activity at α1 subunit-containing receptors, while acting as a partial agonist at other subtypes. nih.gov Conversely, another study indicated that this compound, unlike diazepam, did not enhance acetylcholine release in the hippocampus, an effect potentially linked to α1 subtypes, suggesting a lack of efficacy at this subtype in that context. labsolu.ca

The functional implications of differential agonism at alpha subunit subtypes are significant. Activation of α1-containing GABA(A) receptors is primarily associated with sedation and amnesia, while α2- and/or α3-containing receptors are linked to anxiolytic effects. fishersci.canih.govnih.govlabsolu.ca The α5 subunit is thought to contribute to cognitive effects and potentially the development of tolerance. labsolu.ca this compound's profile, which includes anxiolytic and anticonvulsant properties with considerably reduced muscle relaxant and sedative effects compared to diazepam, is consistent with a differential interaction or efficacy across these subtypes. wikipedia.orgfishersci.canih.govnih.gov

Impact on GABA(A) Receptor Subunit Gene Expression

Chronic administration of benzodiazepine site ligands can influence the expression levels of GABA(A) receptor subunits, potentially contributing to the development of tolerance and dependence. Studies comparing the effects of chronic this compound and diazepam treatment on GABA(A) receptor subunit mRNA expression in the rat cortex have revealed differential effects. uca.edu.ar

Chronic treatment with this compound significantly decreased the mRNA levels of the beta 2 (β2) and gamma 2 (γ2) subunits after 14 days. uca.edu.ar In contrast, chronic diazepam treatment led to significant increases in the mRNA levels of alpha 4 (α4), alpha (unspecified), beta 1 (β1), and gamma 3 (γ3) subunits after both 7 and 14 days, and alpha 3 (α3) subunit mRNA after 14 days. uca.edu.ar Another study noted that long-term diazepam, but not this compound, increased γ3 mRNA expression. nih.gov These findings suggest that this compound and diazepam have distinct effects on GABA(A) receptor subunit gene expression, which may underlie differences in their pharmacological profiles, such as the lower propensity for tolerance observed with this compound compared to diazepam. uca.edu.ar

Table 2: Effects of Chronic Treatment on Rat Cortical GABA(A) Receptor Subunit mRNA Levels

Subunit mRNAChronic Diazepam (7 days)Chronic Diazepam (14 days)Chronic this compound (14 days)
α3No significant changeIncreased uca.edu.arNot specified
α4Increased uca.edu.arIncreased uca.edu.arNot specified
β1Increased uca.edu.arIncreased uca.edu.arNot specified
β2Not specifiedNot specifiedDecreased uca.edu.ar
γ2Not specifiedDecreased uca.edu.arDecreased uca.edu.ar
γ3Increased uca.edu.arIncreased uca.edu.arNo increase nih.gov
Alpha (unspecified)Increased uca.edu.arIncreased uca.edu.arNot specified

Q & A

Q. How does Abecarnil’s mechanism of action differ from traditional benzodiazepines (BZDs) in modulating GABAA receptors?

this compound acts as a partial agonist at the benzodiazepine recognition site of the GABAA receptor, exhibiting subtype selectivity, unlike full agonists such as diazepam. This partial agonism reduces adverse effects like sedation and dependence liability while retaining anti-seizure and anxiolytic efficacy. Methodologically, researchers should compare receptor binding assays (e.g., radioligand displacement studies) and functional assays (e.g., chloride influx measurements) across receptor subtypes (α1-, α2-, α3-containing GABAA receptors) to confirm selectivity .

Q. What experimental designs are critical for validating this compound’s efficacy in preclinical epilepsy models?

Preclinical studies should employ randomized, placebo-controlled designs with both acute (e.g., pentylenetetrazole-induced seizures) and chronic (e.g., kindling models) seizure paradigms. Include dose-response curves (e.g., 5–20 mg/kg in rodents) and EEG monitoring to quantify anti-epileptic activity. Adhere to NIH guidelines for reporting animal studies, including sample size justification, blinding, and statistical power analysis .

Q. How can researchers ensure reproducibility in synthesizing and characterizing novel this compound derivatives?

Follow IUPAC nomenclature for compound naming and provide detailed synthetic protocols (e.g., reaction conditions, purification methods). Characterize derivatives using NMR, HPLC purity (>95%), and mass spectrometry. For pharmacological validation, include reference compounds (e.g., diazepam) in receptor-binding assays and in vivo behavioral tests (e.g., elevated plus maze for anxiolysis) .

Q. What ethical considerations are paramount when designing clinical trials for this compound in epilepsy patients?

Obtain informed consent with explicit disclosure of risks (e.g., sedation) and benefits. Use stratified randomization to balance covariates like baseline seizure frequency. Ensure compliance with ethical guidelines for human subjects, including data anonymization and independent review board approval. Reference the Declaration of Helsinki and CONSORT reporting standards .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo models of this compound’s anxiolytic effects be reconciled?

In vitro models (e.g., recombinant GABAA receptor subtypes) may highlight subtype-specific efficacy, while in vivo models (e.g., social interaction tests) integrate pharmacokinetic factors (e.g., blood-brain barrier penetration). Address discrepancies by cross-validating results using microdialysis to measure extracellular GABA levels in target brain regions (e.g., amygdala) and correlating these with behavioral outcomes .

Q. What statistical methods are optimal for analyzing dose-dependent efficacy and adverse effects in this compound trials?

Use mixed-effects models to account for repeated measures (e.g., EEG responses across time points). For dose-response relationships, apply nonlinear regression (e.g., sigmoidal Emax models) to estimate EC50 values. Report confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction). Avoid using "significant" without specifying p-values or effect sizes .

Q. How can researchers mitigate bias in interpreting this compound’s long-term neurocognitive effects?

Implement double-blind, crossover designs with objective neuropsychological batteries (e.g., Cambridge Neuropsychological Test Automated Battery). Control for practice effects by including washout periods. Use structural equation modeling to disentangle direct drug effects from confounding variables (e.g., seizure frequency reduction) .

Q. What strategies resolve inconsistencies in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profiles across species?

Develop physiologically based pharmacokinetic (PBPK) models incorporating species-specific parameters (e.g., hepatic metabolism rates, protein binding). Validate models using microsampling techniques (e.g., serial blood draws in rodents) and compare with human PK data from phase I trials. Cross-reference with cytochrome P450 inhibition assays to identify metabolic interactions .

Methodological Resources

  • Data Reproducibility : Follow the NIH preclinical checklist (e.g., ARRIVE guidelines) for detailed experimental reporting .
  • Statistical Tools : Use R or Python packages (e.g., lme4, scipy) for advanced modeling .
  • Ethical Compliance : Reference institutional review board (IRB) protocols and CONSORT checklists for clinical trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abecarnil
Reactant of Route 2
Reactant of Route 2
Abecarnil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。